1-(3,4-dichlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
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Overview
Description
1-(3,4-Dichlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one typically involves the condensation of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst. Graphene oxide nanosheets have been found to be effective catalysts for this reaction, facilitating the formation of the quinazoline core in an aqueous medium at room temperature . The reaction conditions are mild, and the process is environmentally friendly, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound can be scaled up using the same synthetic route. The use of graphene oxide nanosheets as catalysts ensures high yields and purity of the final product. Additionally, the catalyst can be easily recovered and reused, reducing the overall production cost and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-ones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazolin-4(3H)-ones.
Reduction: Dihydro derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole-containing Quinazoline Derivatives: Known for their antitumor activity.
Thiazoloquinazoline Derivatives: Exhibiting antifungal and antioxidant activities.
Uniqueness
1-(3,4-Dichlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one stands out due to its unique structure, which combines the quinazoline core with an imidazo ring. This structural feature contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H13Cl2N3O |
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Molecular Weight |
346.2 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C17H13Cl2N3O/c18-13-6-5-11(9-14(13)19)10-21-7-8-22-16(23)12-3-1-2-4-15(12)20-17(21)22/h1-6,9H,7-8,10H2 |
InChI Key |
ROHPPDDRAVTAMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3N=C2N1CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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